Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate
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Overview
Description
Sodium 2-[3-(2-chlorophenyl)-1-methyltriazen-2-yl]ethanesulfonate: is a chemical compound with the molecular formula C₉H₁₂ClN₃NaO₃S and a molecular weight of 300.71765 g/mol . This compound is known for its unique structure, which includes a triazene group and a chlorophenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-[3-(2-chlorophenyl)-1-methyltriazen-2-yl]ethanesulfonate typically involves the reaction of 2-chlorophenylhydrazine with sodium ethanesulfonate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade solvents and reagents, along with advanced equipment to maintain reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-[3-(2-chlorophenyl)-1-methyltriazen-2-yl]ethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The triazene group can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, sodium 2-[3-(2-chlorophenyl)-1-methyltriazen-2-yl]ethanesulfonate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .
Biology: Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical studies .
Medicine: In medicine, sodium 2-[3-(2-chlorophenyl)-1-methyltriazen-2-yl]ethanesulfonate is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of sodium 2-[3-(2-chlorophenyl)-1-methyltriazen-2-yl]ethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazene group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can alter signaling pathways and cellular processes, making the compound a valuable tool in studying molecular mechanisms .
Comparison with Similar Compounds
- Sodium 2-[3-(2-bromophenyl)-1-methyltriazen-2-yl]ethanesulfonate
- Sodium 2-[3-(2-fluorophenyl)-1-methyltriazen-2-yl]ethanesulfonate
- Sodium 2-[3-(2-iodophenyl)-1-methyltriazen-2-yl]ethanesulfonate
Comparison: Compared to its analogs, sodium 2-[3-(2-chlorophenyl)-1-methyltriazen-2-yl]ethanesulfonate exhibits unique reactivity due to the presence of the chlorine atom. This halogen can influence the compound’s electronic properties and steric effects, leading to different reaction outcomes and biological activities. The chlorine substituent also enhances the compound’s stability and makes it more suitable for specific applications .
Properties
CAS No. |
94266-21-4 |
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Molecular Formula |
C9H12ClN3NaO3S+ |
Molecular Weight |
300.72 g/mol |
IUPAC Name |
sodium;2-[(2-chloroanilino)-methyliminoazaniumyl]ethanesulfonate |
InChI |
InChI=1S/C9H12ClN3O3S.Na/c1-11-13(6-7-17(14,15)16)12-9-5-3-2-4-8(9)10;/h2-5H,6-7H2,1H3,(H-,11,12,14,15,16);/q;+1 |
InChI Key |
XGKVTUJTQSAUBE-UHFFFAOYSA-N |
Canonical SMILES |
CN=[N+](CCS(=O)(=O)[O-])NC1=CC=CC=C1Cl.[Na+] |
Origin of Product |
United States |
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